An In-Depth Technical Guide to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the 6-azaindole scaffold, this molecule serves as a crucial building block in the synthesis of complex, biologically active compounds. This document details its core chemical and physical properties, offers insights into its spectroscopic signature, outlines a plausible synthetic route with an experimental protocol, discusses its chemical reactivity and potential applications in drug discovery, and provides essential safety and handling information. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, often referred to as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which mimics a purine base, allows it to function as a versatile pharmacophore capable of engaging with a wide array of biological targets. Derivatives of this scaffold have shown promise as potent inhibitors of kinases, such as Janus kinase 3 (JAK3), and as agents that disrupt microtubule dynamics, a key strategy in anticancer therapy.[1][2]
The subject of this guide, 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, is a highly functionalized member of this class. It incorporates three key features that make it an exceptionally valuable synthetic intermediate:
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The Pyrrolopyridine Core: Provides the foundational structure for target interaction.
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A Methoxy Group: An electron-donating group at the 5-position that can modulate the electronic properties of the aromatic system and serve as a potential metabolic blocker or hydrogen bond acceptor.
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An Aldehyde Group: A versatile chemical handle at the 3-position, ideal for a wide range of subsequent chemical transformations, enabling the construction of diverse molecular libraries for drug screening.
This document aims to consolidate the available technical information on this compound and provide expert insights into its practical application.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Core Chemical Properties
The fundamental properties of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [3][4] |
| Molecular Weight | 176.17 g/mol | [4][5] |
| CAS Number | 17288-55-0 | [3] |
| Appearance | Likely a white to off-white solid | Inferred from analogues[6][7] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, THF, Dichloromethane) | Inferred from analogues[7][8] |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available |
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected spectral characteristics are as follows:
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¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals corresponding to each unique proton. Key diagnostic peaks would include a sharp singlet for the aldehyde proton (CHO) significantly downfield (typically δ 9.5-10.5 ppm), a singlet for the methoxy group protons (-OCH₃) around δ 3.8-4.2 ppm, a broad singlet for the pyrrole N-H proton which may be solvent-dependent, and distinct signals in the aromatic region (δ 7.0-8.5 ppm) for the protons on the bicyclic core.
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¹³C NMR: The carbon spectrum would confirm the presence of the key functional groups. A resonance far downfield (δ 185-195 ppm) would correspond to the aldehyde carbonyl carbon. Other key signals include the methoxy carbon (δ 55-60 ppm) and a series of signals in the aromatic region (δ 100-160 ppm) for the carbons of the pyrrolopyridine ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 177.0658.[9]
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands, most notably a strong C=O stretch for the aldehyde at approximately 1670-1700 cm⁻¹ and a moderate N-H stretch from the pyrrole ring around 3200-3400 cm⁻¹.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is not readily found in the literature, a robust and highly plausible synthetic route can be devised based on well-established organic chemistry transformations. The most logical approach is the formylation of the pre-formed 5-methoxy-1H-pyrrolo[3,2-b]pyridine core using the Vilsmeier-Haack reaction . This reaction is a standard method for introducing an aldehyde group onto electron-rich aromatic and heterocyclic rings.
The proposed workflow is depicted below.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative methodology. Researchers should optimize conditions based on their specific setup and scale.
Objective: To synthesize 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde from 5-methoxy-1H-pyrrolo[3,2-b]pyridine.
Materials:
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5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃) (1.2 eq)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.
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Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Maintaining a low temperature is critical to control the reaction and prevent degradation.
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-
Reaction Mixture: Allow the Vilsmeier reagent to stir at 0 °C for 30 minutes. Dissolve the starting material, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, in a minimal amount of anhydrous DMF or DCM and add it dropwise to the flask.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required to drive the reaction to completion.
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Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.
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Causality: The aqueous workup hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the excess acid. This step is highly exothermic and must be done cautiously.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
Chemical Reactivity
The aldehyde functionality is the primary site for synthetic diversification. It serves as a versatile electrophilic handle for a variety of subsequent reactions.
Caption: Key reaction pathways originating from the aldehyde group.
Applications in Research and Drug Development
The primary value of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde lies in its role as a key intermediate for synthesizing libraries of bioactive molecules. The 6-azaindole core is a well-established pharmacophore found in numerous clinical and preclinical drug candidates.
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Kinase Inhibitors: The pyrrolopyridine scaffold is a proven hinge-binding motif for many protein kinases. By using reductive amination to introduce various amine side chains at the 3-position, researchers can rapidly generate novel derivatives to probe the active sites of kinases implicated in cancer and autoimmune diseases.[2]
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Anticancer Agents: Pyrrolopyridine derivatives have been investigated as tubulin polymerization inhibitors, a class of potent anticancer agents.[1][6] The aldehyde can be used in Wittig or Horner-Wadsworth-Emmons reactions to install the complex side chains often required for high-affinity binding to tubulin.
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Fragment-Based Drug Discovery (FBDD): This molecule can serve as an advanced fragment for FBDD campaigns. Its aldehyde handle allows for reliable and predictable elaboration into more potent lead compounds after initial fragment screening hits are identified.
Safety and Handling
No specific material safety data sheet (MSDS) is available for this exact compound. However, based on its chemical class (a heterocyclic aldehyde), a conservative hazard assessment is warranted.
| Hazard Class | Description | Precautionary Statement Codes |
| Skin Irritation | May cause skin irritation upon contact. | P264, P280, P302+P352 |
| Eye Irritation | May cause serious eye irritation. | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust. | P261, P271, P304+P340 |
| Acute Toxicity (Oral) | May be harmful if swallowed. | P270, P301+P312 |
Data inferred from analogous compounds described in safety data sheets.[10]
Recommended Handling Procedures:
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Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Handling: Avoid direct contact with skin and eyes. Avoid generating dust. Wash hands thoroughly after handling.[10]
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]
Conclusion
5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a strategically important heterocyclic building block. Its combination of a medicinally relevant core scaffold and a versatile aldehyde handle makes it a high-value intermediate for the synthesis of novel compounds, particularly in the fields of oncology and immunology. While detailed public data on its properties is limited, its chemical behavior can be confidently predicted, and its synthesis can be achieved through established organic chemistry protocols. Proper safety precautions, consistent with handling other fine chemical reagents, are essential for its use in a research setting.
References
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Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
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BB Fabrication. SAFETY DATA SHEET. [Link]
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PubChem. 5-methoxy-1H-pyrrolo(2,3-c)pyridine-3-carbaldehyde. [Link]
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Greenbook.net. MATERIAL SAFETY DATA SHEET - Banrot 8G. [Link]
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PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]
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National Institutes of Health (NIH). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]
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